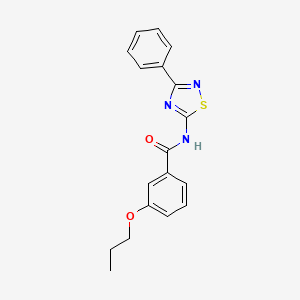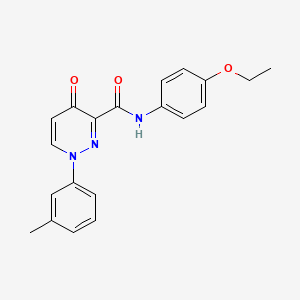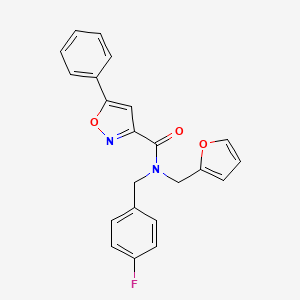
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a thiadiazole ring attached to a phenyl group and a propoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The resulting 1,3,4-thiadiazole derivatives are then further reacted with appropriate reagents to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazinecarbothioamide, methyl hydrazinecarbodithioate, and hydrazonoyl chloride derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiadiazole ring.
Scientific Research Applications
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it has been studied for its antimicrobial and anticancer activities . In medicine, it is being explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer . In industry, it may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity . This can result in the disruption of essential biological processes in microorganisms or cancer cells, ultimately leading to their death. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide can be compared with other similar compounds, such as N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide and N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide These compounds also contain the 1,3,4-thiadiazole ring and exhibit similar biological activities the presence of different substituents on the thiadiazole ring can significantly affect their chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-11-23-15-10-6-9-14(12-15)17(22)20-18-19-16(21-24-18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,20,21,22) |
InChI Key |
MLWRAPXEGJWDJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14987998.png)
![1-ethyl-3-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14987999.png)
![4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-](/img/structure/B14988005.png)

![1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988038.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14988047.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B14988055.png)

![1,3-dimethyl-5-{[(thiophen-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14988064.png)

![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988079.png)
![methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B14988084.png)

